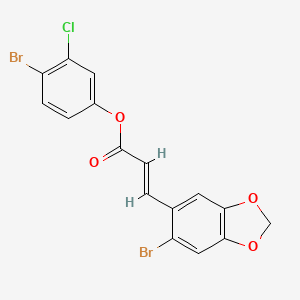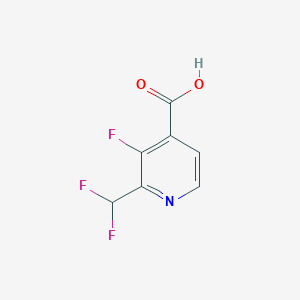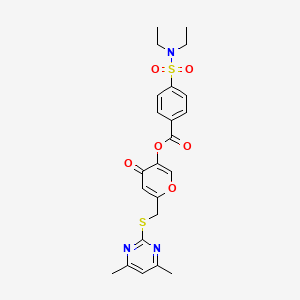![molecular formula C11H18N4O2 B2387542 N-[4-(ジメチルアミノ)-2-メトキシピリミジン-5-イル]ブタンアミド CAS No. 1797293-01-6](/img/structure/B2387542.png)
N-[4-(ジメチルアミノ)-2-メトキシピリミジン-5-イル]ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a butyramide moiety attached to a pyrimidine ring
科学的研究の応用
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Methoxylation: The methoxy group is added through an O-alkylation reaction using methanol and a suitable base.
Attachment of the Butyramide Moiety: The final step involves the acylation of the pyrimidine derivative with butyric acid or its derivatives under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
作用機序
The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various biochemical reactions. The methoxy group may influence its solubility and membrane permeability, facilitating its cellular uptake. The butyramide moiety can interact with hydrophobic pockets in proteins, modulating their activity.
類似化合物との比較
Similar Compounds
N-(4-(dimethylamino)pyrimidin-5-yl)butyramide: Lacks the methoxy group, which may affect its solubility and reactivity.
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)acetamide: Contains an acetamide moiety instead of butyramide, which may influence its binding affinity and biological activity.
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)propionamide: Contains a propionamide moiety, which may alter its chemical properties and applications.
Uniqueness
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the dimethylamino, methoxy, and butyramide groups allows for versatile chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-5-6-9(16)13-8-7-12-11(17-4)14-10(8)15(2)3/h7H,5-6H2,1-4H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCOOLSAZLMTRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2387462.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2387464.png)

![Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate](/img/structure/B2387467.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387469.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B2387473.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2387474.png)




